molecular formula C6H6ClNO2S2 B13147528 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride

5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride

Cat. No.: B13147528
M. Wt: 223.7 g/mol
InChI Key: PTSXOXODNZZRGY-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea to form the thiazole ring, followed by chlorosulfonation to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further use in research and development.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function and leading to biological effects . The thiazole ring can also interact with biological targets, contributing to its overall activity .

Properties

Molecular Formula

C6H6ClNO2S2

Molecular Weight

223.7 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO2S2/c7-12(9,10)6-8-4-2-1-3-5(4)11-6/h1-3H2

InChI Key

PTSXOXODNZZRGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)S(=O)(=O)Cl

Origin of Product

United States

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